REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH:6]1[CH:7]=[CH:8][C:9]2[C:10](=[CH:12][N:13]=[N:14][C:15]=2O)[CH:11]=1>C(OCC)(=O)C>[ClH:3].[Cl:3][C:15]1[C:9]2[C:10](=[CH:11][CH:6]=[CH:7][CH:8]=2)[CH:12]=[N:13][N:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC=2C(C1)=CN=NC2O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated to about 60° C.
|
Type
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TEMPERATURE
|
Details
|
While the reaction mixture was maintained at approximately 50° C.
|
Type
|
DISTILLATION
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Details
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about 65% of the phosphorous oxychloride was distilled out under vacuum
|
Type
|
CUSTOM
|
Details
|
The concentrated reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was purged with HCl gas for about 30 min.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
thereafter, the mixture was cooled to a temperature of 0 to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for about one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting pale yellow material was filtered
|
Type
|
WASH
|
Details
|
washed with 150 mL of cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum for about 3 hrs at 30° C
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Yield =65%
|
Name
|
|
Type
|
|
Smiles
|
Cl.ClC1=NN=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |